molecular formula C10H16O3 B085058 Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate CAS No. 14128-60-0

Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate

Cat. No. B085058
CAS RN: 14128-60-0
M. Wt: 184.23 g/mol
InChI Key: NQSJIAFEANFAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate is a chemical compound that belongs to the family of cyclopentanone derivatives. It is widely used in scientific research as a chemical intermediate in the synthesis of various organic compounds. Its unique chemical structure makes it an important compound in the field of medicinal chemistry, as it exhibits several interesting biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate is not fully understood. However, it is believed to act as a substrate for various enzymes in the body, leading to the formation of biologically active metabolites. It is also believed to interact with various receptors in the body, leading to the modulation of various physiological processes.

Biochemical And Physiological Effects

Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate exhibits several interesting biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to exhibit antitumor activity in vitro. In addition, it has been shown to modulate the activity of various enzymes and receptors in the body, leading to the modulation of various physiological processes.

Advantages And Limitations For Lab Experiments

Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is relatively stable under a variety of conditions. It is also relatively inexpensive compared to other chemical intermediates. However, it has several limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively toxic, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate. One direction is to further investigate its mechanism of action and its interactions with various enzymes and receptors in the body. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, further research is needed to optimize its synthesis and purification methods, as well as to develop new synthetic routes for related compounds.

Synthesis Methods

Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate can be synthesized using a variety of methods. One of the most common methods is the condensation reaction between cyclopentanone and ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the bromine atom by the enolate ion of cyclopentanone, followed by esterification of the resulting carboxylic acid with ethanol. The product is then purified by distillation or chromatography.

Scientific Research Applications

Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate is widely used in scientific research as a chemical intermediate in the synthesis of various organic compounds. It is particularly useful in the synthesis of natural products such as terpenes and steroids. It is also used in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure makes it an important compound in the field of medicinal chemistry, as it exhibits several interesting biochemical and physiological effects.

properties

CAS RN

14128-60-0

Product Name

Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2-methyl-3-(2-oxocyclopentyl)propanoate

InChI

InChI=1S/C10H16O3/c1-7(10(12)13-2)6-8-4-3-5-9(8)11/h7-8H,3-6H2,1-2H3

InChI Key

NQSJIAFEANFAPT-UHFFFAOYSA-N

SMILES

CC(CC1CCCC1=O)C(=O)OC

Canonical SMILES

CC(CC1CCCC1=O)C(=O)OC

synonyms

α-Methyl-2-oxocyclopentanepropionic acid methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.